molecular formula C17H31ClN2O5S B1678455 Pirlimycin CAS No. 79548-73-5

Pirlimycin

Cat. No. B1678455
CAS RN: 79548-73-5
M. Wt: 411 g/mol
InChI Key: HBJOXQRURQPDEX-DGZHSVRSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pirlimycin is an antibiotic belonging to the lincosamide class . It is often marketed under the trade name Pirsue and is used in the treatment of mastitis in cattle . Pirlimycin is active against Gram-positive bacteria, specifically Staphylococcus aureus and coagulase-negative species of Staphylococcus and Streptococcus .


Molecular Structure Analysis

The molecular formula of Pirlimycin is C17H31ClN2O5S . Its average molecular weight is 410.95 g/mol . The structure of Pirlimycin includes a lincosamide group, which is crucial for its antimicrobial activity .

Scientific Research Applications

1. Environmental Impact Assessment

Pirlimycin, a lincosamide antibiotic, is frequently used for treating mastitis in dairy cows. The assessment of pirlimycin's environmental loading through fecal and urinary excretion is essential for developing strategies to minimize environmental pollution by the livestock industry. An analytical method has been developed to quantify pirlimycin in bovine feces and urine, which can be used to assess the environmental impact of antibiotics used on farms (Ray et al., 2014).

2. Antibiotic Resistance and Manure Management

The fate of pirlimycin in land-applied manures and its impact on the development of antibiotic resistance genes (ARGs) is a significant concern. Studies show that manure application technology affects the environmental behavior of antibiotics like pirlimycin. For instance, pirlimycin concentrations were higher in soil within injection slits compared to surface application plots, indicating that injection could be a better management practice to prevent loss of antibiotics in surface runoff (Kulesza et al., 2016).

3. Mastitis Treatment and Milk Quality

Pirlimycin has been evaluated for its efficacy in treating mastitis in lactating dairy cows. The results suggest that pirlimycin is effective in treating subclinical mastitis and has a positive impact on milk quality, specifically in decreasing somatic cell counts (Peng, 2011). Additionally, prepartum intramammary treatment with pirlimycin has been shown to reduce the prevalence of early lactation intramammary infection (IMI) in dairy heifers, without causing residues in milk (Middleton et al., 2005).

4. Impact on Fecal Microbiome

Research on the impact of intramammary pirlimycin on the fecal microbiome of dairy cattle indicates that it causes significant changes in the composition of the fecal microbiota. This suggests that antimicrobial treatments in dairy cows can influence the microbiome and potentially affect antimicrobial resistance among enteric and environmental bacteria (Adkins et al., 2020).

properties

IUPAC Name

(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-ethylpiperidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31ClN2O5S/c1-4-9-5-6-19-10(7-9)16(24)20-11(8(2)18)15-13(22)12(21)14(23)17(25-15)26-3/h8-15,17,19,21-23H,4-7H2,1-3H3,(H,20,24)/t8-,9+,10-,11+,12-,13+,14+,15+,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBJOXQRURQPDEX-MHXMMLMNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCNC(C1)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1CCN[C@@H](C1)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)O)O)[C@H](C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31ClN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30904249
Record name Pirlimycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30904249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pirlimycin

CAS RN

79548-73-5
Record name Pirlimycin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79548-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pirlimycin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079548735
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pirlimycin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11537
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pirlimycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30904249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIRLIMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LM19JT6G5K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pirlimycin
Reactant of Route 2
Pirlimycin
Reactant of Route 3
Pirlimycin
Reactant of Route 4
Reactant of Route 4
Pirlimycin
Reactant of Route 5
Pirlimycin
Reactant of Route 6
Pirlimycin

Citations

For This Compound
2,150
Citations
RD Birkenmeyer, SJ Kroll, C Lewis… - Journal of Medicinal …, 1984 - ACS Publications
… Pirlimycin is absorbed in rats and mice following both subcutaneous and oral administration… intact pirlimycin with no other antibacterially active metabolites being detected. Pirlimycin is …
Number of citations: 86 pubs.acs.org
JA Garcia-Rodriguez, JE Garcia-Sanchez… - Antimicrobial Agents …, 1982 - Am Soc Microbiol
The activities of pirlimycin (U57930E), lincomycin, clindamycin, erythromycin, josamycin, oleandomycin, and spiramycin were compared against strains of the Bacteroides fragilis group. …
Number of citations: 3 journals.asm.org
SP Oliver, BE Gillespie, SJ Ivey, MJ Lewis… - Journal of dairy …, 2004 - Elsevier
A study was conducted in 2 dairy research herds to determine whether prepartum therapy of heifer mammary glands with penicillin-novobiocin or pirlimycin hydrochloride was effective …
Number of citations: 54 www.sciencedirect.com
MM Li, P Ray, KF Knowlton, A Pruden, K Xia… - Science of the Total …, 2020 - Elsevier
… pirlimycin, while the acidic shock at pH 5 increased deconjugation but inhibited removal of pirlimycin, suggesting that the chemical stability of pirlimycin … can facilitate pirlimycin removal …
Number of citations: 20 www.sciencedirect.com
JR Middleton, LL Timms, GR Bader… - Journal of the …, 2005 - Am Vet Med Assoc
… Treated heifers received a single 50-mg dose of pirlimycin in … and were tested for pirlimycin residues. Mature equivalent 305-… No pirlimycin residues were detected in postpartum milk …
Number of citations: 48 avmajournals.avma.org
BE Gillespie, H Moorehead, P Lunn, HH Dowlen… - Vet Ther, 2002 - researchgate.net
… pirlimycin therapy for treatment of environmental Streptococcus spp has not received much attention. The focus of the present study was to evaluate efficacy of pirlimycin … of pirlimycin on …
Number of citations: 74 www.researchgate.net
HA Deluyker, SN Van Oye, JF Boucher - Journal of Dairy Science, 2005 - Elsevier
… mg of pirlimycin hydrochloride for … pirlimycin intramammarily for 2 d with a group that received no treatment, and study 2 provided data for comparison of pirlimycin for 2 d with pirlimycin …
Number of citations: 227 www.sciencedirect.com
SP Oliver, RA Almeida, BE Gillespie, SJ Ivey… - Veterinary …, 2003 - researchgate.net
… of extended therapy regimens with pirlimycin for treatment of … The efficacy of extended pirlimycin intramammary therapy … three different treatment regimens with pirlimycin, including 2-…
Number of citations: 42 www.researchgate.net
JP Roy, D Du Tremblay, L DesCôteaux… - Canadian Journal of …, 2007 - ncbi.nlm.nih.gov
A clinical trial was conducted to determine whether prepartum intramammary pirlimycin reduces the proportion of nulliparous heifers with intramammary infection (IMI) during early …
Number of citations: 21 www.ncbi.nlm.nih.gov
FW Crow, WK Duholke, GE Martin… - Journal of …, 1999 - Wiley Online Library
… pirlimycin is presented. The dégradant was discovered during thermal stress stability testing of pirlimycin. The … The X-ray crystal structure is reported for pirlimycin. Using this structure …
Number of citations: 3 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.